Esaprazole

Description

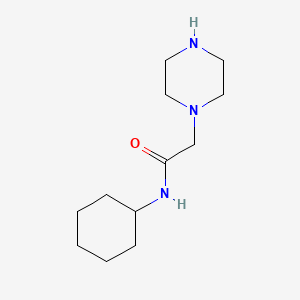

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFADALJKSFJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91290-76-5 (mono-hydrochloride) | |

| Record name | Esaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046147 | |

| Record name | Esaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64204-55-3 | |

| Record name | Esaprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64204-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Esomeprazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole (B1671258), the S-isomer of omeprazole (B731) and a widely used proton pump inhibitor (PPI), has been the subject of growing interest regarding its potential neuroprotective effects. While primarily known for its potent inhibition of gastric acid secretion, emerging preclinical evidence suggests that esomeprazole may exert beneficial effects on the central nervous system through a variety of mechanisms. This technical guide provides an in-depth review of the current understanding of esomeprazole's neuroprotective actions, focusing on its roles in mitigating oxidative stress, inflammation, and apoptosis. We present a synthesis of key experimental findings, detailed methodologies, and a summary of quantitative data. Furthermore, we visualize the implicated signaling pathways to offer a clear perspective for researchers and professionals in drug development. It is important to note, however, that the literature also presents conflicting evidence, with some studies associating long-term PPI use with potential neurological risks, warranting further investigation.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The pathological processes underlying these disorders are complex and multifactorial, often involving oxidative stress, chronic inflammation, and programmed cell death (apoptosis)[1][2]. Consequently, therapeutic strategies aimed at mitigating these cellular and molecular events are of paramount importance.

Esomeprazole, a second-generation proton pump inhibitor, has demonstrated effects beyond its intended gastrointestinal applications. A body of research points towards its potential as a neuroprotective agent. This document aims to consolidate the existing preclinical evidence, providing a detailed technical overview of the proposed mechanisms of action.

Core Neuroprotective Mechanisms of Esomeprazole

The neuroprotective effects of esomeprazole appear to be multifaceted, primarily revolving around three interconnected pathways: attenuation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic cell death.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in various neurological conditions[1][3]. Experimental studies have shown that esomeprazole and its parent compound, omeprazole, can bolster the brain's antioxidant defenses.

Key findings indicate that treatment with these PPIs can lead to a significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation, while concurrently increasing the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH)[4][5][6][7]. This suggests that esomeprazole may directly or indirectly enhance the cellular mechanisms that neutralize harmful free radicals. Some studies suggest that omeprazole and esomeprazole possess a high capacity to scavenge free radicals directly[8].

Anti-inflammatory Effects

Neuroinflammation, often mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases[9]. Esomeprazole has been shown to exert anti-inflammatory effects in the brain.

One of the primary mechanisms implicated is the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[4][6]. These pathways are critical regulators of the inflammatory response, and their inhibition by esomeprazole leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[6][10]. By dampening the inflammatory cascade, esomeprazole may help to create a more favorable environment for neuronal survival.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative disorders, leading to excessive neuronal loss[11][12][13][14]. Evidence suggests that esomeprazole can interfere with the apoptotic cascade.

A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases. Studies have demonstrated that omeprazole can significantly reduce the activity of caspase-3, a critical executioner caspase, in models of brain injury[5][7]. This anti-apoptotic effect is a crucial component of its overall neuroprotective profile.

The Gut-Brain Axis Connection

A novel and intriguing area of research is the influence of esomeprazole on the gut-brain axis. Recent studies have highlighted a potential link between long-term esomeprazole use, gut dysbiosis, and cognitive impairment, particularly in the presence of stress[15]. However, the same study also suggests a neuroprotective role for probiotics in reversing these effects. The proposed mechanism involves the modulation of the NLRP3 inflammasome pathway in the gut, which in turn influences systemic inflammation and brain-derived neurotrophic factor (BDNF) levels in the hippocampus[15]. This underscores the complexity of esomeprazole's effects and the importance of considering its systemic impact.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of esomeprazole and omeprazole.

Table 1: Effects on Oxidative Stress Markers

| Compound | Model | Tissue | Marker | Effect | Reference |

| Omeprazole | Traumatic Brain Injury (Rat) | Brain | MDA | Decreased | [5][7] |

| Omeprazole | Traumatic Brain Injury (Rat) | Brain | SOD | Increased | [5][7] |

| Omeprazole | Traumatic Brain Injury (Rat) | Brain | GPx | Increased | [7] |

| Esomeprazole | Stress Ulcer (Rat) | Gastric Tissue | MDA | Decreased | [6] |

| Esomeprazole | Stress Ulcer (Rat) | Gastric Tissue | GSH | Increased | [6] |

| Esomeprazole | Stress Ulcer (Rat) | Gastric Tissue | SOD | Increased | [6] |

Table 2: Effects on Inflammatory and Apoptotic Markers

| Compound | Model | Tissue | Marker | Effect | Reference |

| Omeprazole | Traumatic Brain Injury (Rat) | Brain | Caspase-3 | Decreased | [5][7] |

| Esomeprazole | Stress Ulcer (Rat) | Gastric Tissue | TNF-α | Decreased | [6] |

| Esomeprazole | Stress Ulcer (Rat) | Gastric Tissue | IL-1β | Decreased | [6] |

| Esomeprazole | Stress Ulcer (Rat) | Gastric Tissue | p-p38 MAPK | Decreased | [6] |

| Esomeprazole | Stress Ulcer (Rat) | Gastric Tissue | p-NF-κB p65 | Decreased | [6] |

Detailed Experimental Protocols

Traumatic Brain Injury Model in Rats (Omeprazole Study)

-

Animals: Male Sprague-Dawley rats.

-

Injury Model: Closed-head contusive weight-drop injury.

-

Treatment Groups: Control, Trauma, Omeprazole (OM), Methylprednisolone (MP).

-

Dosage and Administration: Omeprazole administered at a specific dose (e.g., 10 mg/kg) intraperitoneally post-injury.

-

Biochemical Analysis: Brain tissues were extracted 24 hours post-trauma. Levels of MDA, SOD, and glutathione peroxidase (GPx) were measured using spectrophotometric assays. Caspase-3 activity was determined using a colorimetric assay kit.

-

Histopathology: Brain sections were stained with hematoxylin (B73222) and eosin (B541160) to assess neuronal damage.

Water-Immersion and Restraint (WIR) Stress Ulcer Model in Rats (Esomeprazole Study)

-

Animals: Male Sprague-Dawley rats.

-

Model: Rats were fasted and then restrained and immersed in water to induce stress ulcers.

-

Treatment Groups: Normal Saline, WIR, WIR + Low-Dose Esomeprazole, WIR + High-Dose Esomeprazole.

-

Dosage and Administration: Esomeprazole was administered orally for 7 days prior to the stress induction.

-

Biochemical Analysis: Gastric tissue was homogenized to measure levels of MDA, GSH, and SOD using specific assay kits. Levels of TNF-α and IL-1β were measured by ELISA. Protein expression of phosphorylated p38 MAPK and NF-κB p65 was determined by Western blot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature.

References

- 1. Neurodegeneration by oxidative stress: a review on prospective use of small molecules for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Protective Effect of Omeprazole Against Traumatic Brain Injury: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. boragurer.com [boragurer.com]

- 8. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Proton pump inhibitors exert anti-inflammatory effects and decrease human microglial and monocytic THP-1 cell neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Potential of Therapeutic Small Molecules in Apoptosis Regulation in the Treatment of Neurodegenerative Diseases: An Upd… [ouci.dntb.gov.ua]

- 14. Potential of Therapeutic Small Molecules in Apoptosis Regulation in the Treatment of Neurodegenerative Diseases: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probiotics reverse gut dysbiosis and memory impairment associated with esomeprazole use in chronically stressed rats: A significant neuroprotective role for cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of Esaprazole

Disclaimer: The following information is for research and professional purposes only. "Esaprazole" is presumed to be a misspelling of "Esomeprazole," a widely used proton pump inhibitor. This guide will focus exclusively on Esomeprazole.

Executive Summary

Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[1] It is extensively used in the management of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions associated with excessive stomach acid.[2] Esomeprazole exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of Esomeprazole, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Esomeprazole is a substituted benzimidazole (B57391) with a chiral sulfoxide (B87167) group, which is responsible for its stereoisomeric properties.

-

IUPAC Name: (S)-(-)-5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole[2]

-

Chemical Formula: C₁₇H₁₉N₃O₃S[2]

-

Molecular Weight: 345.42 g/mol [2]

-

CAS Number: 119141-88-7[2]

-

SMILES: COc1ccc2nc([nH]c2c1)--INVALID-LINK--Cc1ncc(C)c(OC)c1C[2]

Synthesis of Esomeprazole

The key step in the synthesis of Esomeprazole is the asymmetric oxidation of the prochiral sulfide (B99878) precursor, pyrmetazole. Several methods have been developed to achieve high enantioselectivity.

Titanium-Mediated Asymmetric Oxidation

A widely employed method for the asymmetric synthesis of Esomeprazole involves a titanium-catalyzed oxidation, often referred to as a modified Sharpless epoxidation for sulfides.[4][5]

Experimental Protocol: Asymmetric Oxidation of Pyrmetazole [6]

-

Catalyst Formation:

-

In a reaction vessel under an inert atmosphere, add titanium(IV) isopropoxide (Ti(OiPr)₄), (S,S)-diethyl tartrate ((S,S)-DET), and water to a suitable solvent such as ethyl acetate.

-

Add the sulfide precursor, pyrmetazole, to this mixture.

-

Heat the mixture (e.g., to 50°C) for a specified duration (e.g., one hour) to form the chiral titanium complex.

-

-

Oxidation:

-

Cool the reaction mixture (e.g., to 30°C).

-

Add an amine base, such as triethylamine.

-

Introduce the oxidizing agent, cumene (B47948) hydroperoxide (CHP), to initiate the asymmetric oxidation of the sulfide to the sulfoxide.

-

Maintain the reaction at a controlled temperature for a set period (e.g., one hour).

-

-

Work-up and Isolation:

-

Quench the reaction.

-

Perform an aqueous work-up to remove the catalyst and other water-soluble components.

-

Extract the product with an organic solvent.

-

Purify the resulting Esomeprazole by crystallization or chromatography to achieve high enantiomeric excess (>94% ee).[4]

-

Bio-enzymatic Synthesis

An alternative, greener approach utilizes an engineered Baeyer-Villiger monooxygenase (BVMO) for the enzymatic oxidation of pyrmetazole. This method can achieve high yield (87%) and excellent enantiomeric excess (>99% ee) at a laboratory scale.[7]

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[3] Its mechanism of action involves the irreversible inhibition of the gastric proton pump.

-

Activation: Esomeprazole, being a weak base, accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide (B3320178).[3]

-

Inhibition of H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase.[3] This binding irreversibly inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1][3]

-

Duration of Action: The inhibition of both basal and stimulated acid secretion is profound and long-lasting. Restoration of acid secretion requires the synthesis of new proton pump molecules.[3]

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the signaling pathways that stimulate gastric acid secretion and the point of inhibition by Esomeprazole.

Caption: Gastric acid secretion pathway and Esomeprazole inhibition.

Quantitative Data

The following tables summarize key quantitative data for Esomeprazole.

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | 50% (single 20 mg dose) to 90% (repeated 40 mg dose) | [8] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [8] |

| Plasma Half-life (t1/2) | 1-1.5 hours | [2] |

| Volume of Distribution (Vd) | 24.89 L (in critically ill patients) | [9] |

| Plasma Clearance (CL) | 6.13 L/h (in critically ill patients) | [9] |

| Plasma Protein Binding | ~97% | [8] |

Pharmacodynamic and Efficacy Data

| Parameter | Value | Condition | Reference |

| IC₅₀ (H+/K+-ATPase) | 1.1 µM (for Omeprazole) | In vitro | [10] |

| Healing Rates (Erosive Esophagitis) | 92.6% (Esomeprazole 40 mg) vs. 88.8% (Lansoprazole 30 mg) at 8 weeks | Erosive Esophagitis | [11] |

| Symptom Relief (Heartburn) | 32.5% increase in heartburn-free time (vs. 14.3% for placebo) over days 5-14 | Frequent Heartburn | |

| H. pylori Eradication Rate | 91.77% (in high-dose dual therapy) | H. pylori Infection |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol measures the inhibitory effect of Esomeprazole on the proton pump.

Methodology

-

Preparation of H+/K+-ATPase Vesicles:

-

Isolate gastric microsomes rich in H+/K+-ATPase from a suitable animal model (e.g., porcine or rabbit stomach).

-

Homogenize the gastric mucosa and perform differential centrifugation to obtain a microsomal pellet.

-

-

ATPase Activity Measurement:

-

Pre-incubate the microsomal vesicles with varying concentrations of Esomeprazole in an acidic buffer (e.g., pH 6.1) to facilitate drug activation.[10]

-

Initiate the enzymatic reaction by adding ATP. The ATPase activity is determined by measuring the rate of inorganic phosphate (B84403) (Pi) liberation from ATP, often using a colorimetric method like the Fiske-Subbarow method.

-

Run the main reaction at a neutral pH (e.g., 7.4) to measure the remaining enzyme activity.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Esomeprazole concentration relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

HPLC Method for Esomeprazole Analysis

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of Esomeprazole in pharmaceutical formulations.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate buffer (e.g., pH 6.8) in a 60:40 v/v ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Sample Preparation

-

Prepare a standard stock solution of Esomeprazole of known concentration in a suitable diluent (e.g., the mobile phase).

-

For tablet analysis, accurately weigh and powder a set number of tablets.

-

Dissolve a portion of the powder equivalent to a specific dose of Esomeprazole in the diluent, using sonication to aid dissolution.

-

Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

Workflow Diagram

References

- 1. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 3. scispace.com [scispace.com]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Esomeprazole through Asymmetric Oxidation | Scientific.Net [scientific.net]

- 11. A Pharmacokinetic/Pharmacodynamic Study of Esomeprazole Comparing a Dual Delayed-Release Formulation (YYD601) to a Conventional Formulation Following Multiple Administrations in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Esomeprazole and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Esomeprazole (B1671258), the (S)-enantiomer of Omeprazole, a leading proton pump inhibitor (PPI). It details the core chemical strategies, highlights various catalytic systems, and presents detailed experimental protocols. The synthesis of related benzimidazole-based PPIs, which serve as structural analogues, is also discussed.

Core Synthesis Strategy: A Two-Step Approach

The industrial synthesis of Esomeprazole and its analogues, such as Pantoprazole and Rabeprazole, generally follows a convergent two-step pathway.[1] The foundational strategy involves:

-

Sulfide (B99878) Formation: The condensation of a substituted 2-mercaptobenzimidazole (B194830) with a substituted 2-(chloromethyl)pyridine. This step builds the core thioether backbone of the molecule (referred to as the prochiral sulfide).

-

Asymmetric Oxidation: The enantioselective oxidation of the sulfide to a sulfoxide. This is the most critical step, as it establishes the chiral center that defines Esomeprazole and dictates its enhanced therapeutic profile compared to the racemic mixture, Omeprazole.[2][3]

The overall synthetic logic is depicted below.

Caption: General two-step synthesis pathway for Esomeprazole and its analogues.

Key Methodologies for Asymmetric Sulfoxidation

The conversion of the prochiral sulfide to the single (S)-enantiomer is the cornerstone of Esomeprazole synthesis. Several advanced methods have been developed to achieve high yield and enantioselectivity.[2][4]

2.1. Transition Metal Catalysis This is the most established industrial method. It employs a transition metal complexed with a chiral ligand to direct the oxidation.

-

Titanium-Based Catalysis: The original and widely used method is a variation of the Kagan-Sharpless oxidation.[2] It uses a titanium(IV) isopropoxide complex with a chiral tartrate ester, typically (S,S)-diethyl tartrate ((S,S)-DET), and an oxidant like cumene (B47948) hydroperoxide (CHP).[3] The presence of a controlled amount of water and an amine base is often crucial for achieving high enantiomeric excess (>94% ee).[2][3]

-

Iron-Based Catalysis: More recent developments have focused on using environmentally benign and cost-effective iron catalysts. A combination of an iron salt, a chiral Schiff base ligand, and a carboxylate salt additive can effectively catalyze the sulfoxidation using hydrogen peroxide, achieving excellent yields (87%) and enantioselectivity (99.4% ee) on a kilogram scale.[5]

-

Manganese-Based Catalysis: Manganese porphyrin complexes have also been shown to be effective catalysts for the asymmetric synthesis of Esomeprazole, achieving high yields and enantiomeric excess.[4]

2.2. Biocatalysis Enzymatic oxidation offers a green and highly selective alternative to metal catalysis. An engineered Baeyer-Villiger monooxygenase (BVMO) has been developed for this transformation.[6]

-

The process uses a BVMO enzyme in combination with a cofactor recycling system (e.g., NADPH).

-

Through directed evolution, enzyme efficiency has been dramatically improved, leading to conversions with >99% enantiomeric excess and very low levels of the sulfone byproduct (<0.1%).[4][6]

-

Catalase is often added to quench hydrogen peroxide, which can deactivate the enzyme.[6]

2.3. Chiral Oxaziridine Oxidation This method involves the use of a stoichiometric chiral oxidizing agent, such as a chiral oxaziridine. While it can provide high yield and enantioselectivity, the need for a stoichiometric, often complex, chiral reagent makes it less economically viable for large-scale production compared to catalytic methods.[4]

The various approaches to the critical asymmetric oxidation step are summarized in the workflow below.

Caption: Key catalytic methods for the asymmetric oxidation of the sulfide intermediate.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems reported for the synthesis of Esomeprazole.

| Catalytic System | Oxidant | Catalyst Loading | Yield | Enantiomeric Excess (ee) | Key Conditions | Reference(s) |

| Titanium/Tartrate | Cumene Hydroperoxide (CHP) | Catalytic | High | >94% | Toluene, (S,S)-DET, Amine Base | [2][3] |

| Iron/Schiff Base | Hydrogen Peroxide (H₂O₂) | 2 mol% | 87% | 99.4% | Carboxylate additive, kg scale | [5] |

| Manganese Porphyrin | H₂O₂ | 0.5 mol% | 82% | 90% | Dichloromethane, 0°C | [4] |

| Engineered BVMO | O₂ / NADPH | Biocatalyst | >95% | >99% | Aqueous buffer, catalase added | [6] |

Synthesis of Analogues: The Benzimidazole (B57391) Core

The synthesis of analogues like Pantoprazole and Lansoprazole follows the same fundamental pathway, differing only in the substitution patterns on the benzimidazole and pyridine rings.[1][7] For creating novel analogues with diverse substitutions, multicomponent reactions like the Ugi reaction provide a powerful tool for rapidly assembling the core benzimidazole scaffold.[8][9] This allows for the introduction of multiple points of diversity in a single step, facilitating the exploration of structure-activity relationships.

Caption: Ugi reaction for the diverse synthesis of the core benzimidazole scaffold.[9]

Detailed Experimental Protocols

The following protocols are representative examples based on procedures described in the scientific literature. They should be adapted and optimized for specific laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

5.1. Protocol 1: Synthesis of Prochiral Sulfide (Pantoprazole Intermediate Example) [7]

-

Objective: To synthesize 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.

-

Materials:

-

5-Difluoromethoxy-2-mercaptobenzimidazole (100 g)

-

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (110 g)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

-

Procedure:

-

Charge a 3 L four-necked round-bottom flask with 5-difluoromethoxy-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and NaOH (37 g).

-

Stir the mixture at 25–30 °C until all solids have dissolved.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (110 g) in ethanol.

-

Slowly add the pyridine solution to the benzimidazole solution over 1-2 hours, maintaining the temperature below 35 °C.

-

Stir the reaction mixture for 4-6 hours at 30-35 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to 10-15 °C. The product will precipitate.

-

Filter the solid, wash with deionized water until the pH of the filtrate is neutral, and then wash with cold ethanol.

-

Dry the product under vacuum at 50-55 °C to a constant weight to yield the sulfide intermediate.

-

5.2. Protocol 2: Iron-Catalyzed Asymmetric Synthesis of Esomeprazole [5]

-

Objective: To synthesize Esomeprazole via enantioselective oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

-

Materials:

-

Prochiral sulfide (1.0 eq)

-

Iron(III) chloride (FeCl₃, 0.02 eq)

-

Chiral Schiff base ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, 0.02 eq)

-

Sodium benzoate (B1203000) (0.04 eq)

-

35% Hydrogen Peroxide (H₂O₂, 1.1 eq)

-

Ethyl Acetate

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

-

Procedure:

-

To a stirred solution of the prochiral sulfide in ethyl acetate, add the iron(III) chloride, chiral Schiff base ligand, and sodium benzoate.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add 35% hydrogen peroxide dropwise over 2-3 hours, maintaining the internal temperature below 5 °C.

-

Monitor the reaction by HPLC to ensure complete conversion of the sulfide and to control for the formation of the sulfone impurity.

-

Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude Esomeprazole.

-

The crude product can be further purified by crystallization or conversion to a suitable salt (e.g., magnesium trihydrate) to achieve high chemical and optical purity.

-

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of esomeprazole (2000) | Hanna Cotton | 274 Citations [scispace.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. scientificupdate.com [scientificupdate.com]

- 7. benchchem.com [benchchem.com]

- 8. Facile microwave-assisted synthesis of benzimidazole scaffolds via Ugi-type three-component condensation (3CC) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Esaprazole and Sigma-1 Receptors: An Unexplored Interaction

Despite a thorough review of scientific literature, there is currently no direct evidence or quantitative data to support a significant binding affinity of esaprazole (esomeprazole) for sigma-1 receptors. this compound, the S-isomer of omeprazole, is a well-established proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in parietal cells. Its therapeutic applications in acid-related gastrointestinal disorders are well-documented.

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a target for a diverse range of pharmacological agents and is implicated in various cellular functions and neurological conditions. Numerous studies have characterized the binding affinities of various compounds, including antipsychotics, antidepressants, and neurosteroids, for the sigma-1 receptor. However, extensive searches of scientific databases have not revealed any studies that have specifically investigated or quantified the binding of this compound or other proton pump inhibitors to the sigma-1 receptor.

While some research has explored the broader, off-target protein interactions of omeprazole, these studies have not identified the sigma-1 receptor as a specific binding partner. Therefore, a technical guide on the core binding affinity of this compound for sigma-1 receptors cannot be provided at this time due to the absence of foundational scientific data. Further research, including in vitro binding assays, would be necessary to determine if any interaction exists between this compound and the sigma-1 receptor.

The Pharmacological Profile of Esomeprazole: An In-depth Technical Guide for Researchers

Introduction

Esomeprazole (B1671258) is a potent anti-ulcer agent belonging to the class of proton pump inhibitors (PPIs).[1][2][3] It is the S-isomer of omeprazole (B731) and is developed as a single optical isomer to improve upon the pharmacokinetic and pharmacodynamic properties of its racemic predecessor.[1][4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of esomeprazole, with a focus on its anti-ulcer activity. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Proton Pump Inhibition

Esomeprazole is a weak base that, following absorption into the systemic circulation, concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells.[1][2] Here, it is converted to its active form, a sulfenamide (B3320178) derivative, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, also known as the proton pump.[1][2][7] This irreversible inhibition of the proton pump is the final step in the pathway of gastric acid secretion, leading to a profound and long-lasting suppression of both basal and stimulated acid output.[1][2]

The antisecretory effect of esomeprazole is dose-dependent and persists for longer than 24 hours due to the irreversible nature of the enzyme inhibition, requiring the synthesis of new H+/K+ ATPase pumps to restore acid secretion.[1][2] Unlike H2-receptor antagonists, esomeprazole blocks the final common pathway of acid production, irrespective of the stimulus (e.g., histamine, acetylcholine, or gastrin).[1]

Below is a diagram illustrating the mechanism of action of esomeprazole at the gastric parietal cell.

Caption: Mechanism of Esomeprazole Action.

Pharmacokinetics

Esomeprazole is administered orally as an enteric-coated formulation to protect it from degradation by gastric acid.[8] Absorption is rapid, with peak plasma concentrations reached within 1.5 to 2.3 hours.[8] The bioavailability of esomeprazole is higher and more consistent than that of omeprazole, which is attributed to its reduced first-pass metabolism in the liver.[9]

Esomeprazole is extensively metabolized in the liver by the cytochrome P450 system, primarily by the CYP2C19 and to a lesser extent by the CYP3A4 isoenzymes.[1][8] The metabolites are inactive and are excreted mainly in the urine.[3][8] Genetic polymorphisms in CYP2C19 can affect the metabolism of esomeprazole, leading to inter-individual variations in plasma concentrations.[1]

Pharmacodynamics and Anti-ulcer Efficacy

The primary pharmacodynamic effect of esomeprazole is the dose-dependent inhibition of gastric acid secretion. This leads to an increase in intragastric pH, which is a key determinant of its clinical efficacy in acid-related disorders.

Quantitative Data on Anti-secretory Effects

| Parameter | Esomeprazole 20 mg | Esomeprazole 40 mg | Omeprazole 20 mg | Reference |

| Mean time intragastric pH > 4 (hours) | 12.7 | 16.8 | 10.5 | [10] |

| 24-hour median intragastric pH | 4.1 | 4.9 | 3.6 | [10] |

Clinical Efficacy in Ulcer Healing

Clinical trials have demonstrated the efficacy of esomeprazole in the healing of gastric and duodenal ulcers, including those associated with Helicobacter pylori infection and the use of nonsteroidal anti-inflammatory drugs (NSAIDs).

| Indication | Esomeprazole Dosage | Efficacy | Reference |

| NSAID-associated gastric ulcer healing | 20 mg or 40 mg once daily | Superior to ranitidine (B14927) 150 mg twice daily | [11] |

| Prevention of NSAID-associated gastric ulcers | 20 mg or 40 mg once daily | Significantly fewer ulcers compared to placebo | [12] |

| Prevention of low-dose aspirin-associated ulcers | 20 mg or 40 mg once daily | Significantly reduced ulcer incidence vs. placebo | [13] |

| H. pylori eradication (in triple therapy) | 20 mg twice daily | Effective in eradicating H. pylori and healing duodenal ulcers | [11][14] |

Experimental Protocols

In Vivo Model: Acetic Acid-Induced Gastric Ulcer in Rats

This model is widely used to evaluate the anti-ulcer activity of drugs.

Methodology:

-

Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

-

Ulcer Induction: Under anesthesia, a laparotomy is performed, and the stomach is exposed. A solution of 50% acetic acid (v/v) is topically applied to the serosal surface of the stomach for 60 seconds using a cylindrical mold.

-

Treatment: Four days after ulcer induction, animals are randomly assigned to treatment groups and receive daily oral doses of esomeprazole, a comparator drug (e.g., famotidine), or vehicle for a specified period (e.g., 3 or 7 days).

-

Ulcer Assessment: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The ulcer area is measured, and tissue samples are collected for biochemical and histological analysis.

-

Biochemical Analysis: Ulcerated tissues can be processed to measure markers of oxidative stress (e.g., malondialdehyde), prostaglandin (B15479496) E2 levels, and protein expression of factors involved in cell proliferation (PCNA) and apoptosis (caspase-3) by Western blot.

The workflow for this experimental protocol is illustrated below.

Caption: Acetic Acid-Induced Ulcer Model Workflow.

In Vitro Assay: Gastric H+/K+ ATPase Inhibition

This assay directly measures the inhibitory effect of a compound on the proton pump.

Methodology:

-

Enzyme Preparation: Gastric H+/K+ ATPase is typically isolated from the gastric mucosa of rabbits or hogs.

-

Assay Conditions: The enzyme activity is measured by quantifying the rate of ATP hydrolysis. The reaction mixture contains the isolated enzyme, ATP, Mg2+, and K+.

-

Inhibition Measurement: Esomeprazole (in its activated form) is pre-incubated with the enzyme preparation at an acidic pH to allow for its conversion to the active sulfenamide. The reaction is then initiated by the addition of ATP.

-

Data Analysis: The inhibitory potency of esomeprazole is determined by measuring the reduction in ATP hydrolysis at various concentrations of the drug and calculating the IC50 value.

Cytoprotective Effects

While the primary mechanism of esomeprazole's anti-ulcer effect is profound acid suppression, some studies suggest it may also possess cytoprotective properties independent of its antisecretory action. These may include:

-

Reduction of Oxidative Stress: Esomeprazole has been shown to counteract the increase in malondialdehyde levels, a marker of lipid peroxidation, in ulcerated tissues.[15]

-

Anti-apoptotic Effects: In some models, esomeprazole has been observed to prevent the activation of caspase-3, a key enzyme in the apoptotic cascade.[15]

-

Modulation of Inflammatory Pathways: Esomeprazole may enhance the activation of nuclear factor-kB (NF-kB) in gastric ulcers, which could play a role in tissue repair and inflammation resolution.[15]

The proposed cytoprotective mechanisms of esomeprazole are depicted in the following diagram.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Esomeprazole vs. Omeprazole: 7 Similarities and Differences - GoodRx [goodrx.com]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacology of esomeprazole and its role in gastric acid related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 8. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 9. researchgate.net [researchgate.net]

- 10. Esomeprazole provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esomeprazole: a review of its use in the management of gastric acid-related diseases in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Esomeprazole reduces gastric ulcers in at-risk patients taking long-term NSAIDs - Xagena [xagena.it]

- 13. Prevention of peptic ulcers with esomeprazole in patients at risk of ulcer development treated with low-dose acetylsalicylic acid: a randomised, controlled trial (OBERON) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Characterization of mechanisms underlying the effects of esomeprazole on the impairment of gastric ulcer healing with addition of NSAID treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Esaprazole's Neuroprotective Potential: An In-Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the in-vitro neuroprotective activities of Esaprazole, the S-isomer of omeprazole (B731), a widely used proton pump inhibitor (PPI). Emerging research indicates that beyond its gastric acid-suppressing effects, this compound and related PPIs exhibit significant neuroprotective properties, primarily attributed to their anti-inflammatory and antioxidant actions. This document synthesizes key findings on the mechanisms of action, details experimental protocols, and presents quantitative data from relevant in-vitro studies.

Core Mechanisms of Neuroprotection

In-vitro studies suggest that this compound's neuroprotective effects are multifactorial, centering on the mitigation of oxidative stress and the suppression of inflammatory pathways in neural and glial cell models. The primary mechanisms identified are:

-

Anti-inflammatory Effects: this compound has been shown to inhibit the activation of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB). This leads to a reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][2].

-

Antioxidant Properties: The compound demonstrates the ability to combat oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation[2].

These activities collectively contribute to the protection of neuronal and glial cells from various insults, as demonstrated in studies using cell lines such as human neuroblastoma SH-SY5Y and human glioma U-87 cells[2][3][4].

Quantitative Data Summary

The following tables summarize the quantitative findings from in-vitro studies investigating the neuroprotective effects of this compound and other proton pump inhibitors.

Table 1: Effect of Omeprazole on Pro-inflammatory Cytokine Release in LPS-stimulated U-87 Glioma Cells

| Treatment Group | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | IL-6 Release (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| LPS-stimulated | Significantly Increased | Significantly Increased | Significantly Increased |

| LPS + Omeprazole | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |

Data adapted from studies demonstrating the anti-inflammatory effects of omeprazole[2]. Specific concentrations and absolute values may vary between experiments.

Table 2: Effect of Omeprazole on Oxidative Stress Markers in LPS-stimulated U-87 Glioma Cells

| Treatment Group | SOD Activity | Catalase Activity | MDA Levels |

| Control | Baseline | Baseline | Baseline |

| LPS-stimulated | Significantly Decreased | Significantly Decreased | Significantly Increased |

| LPS + Omeprazole | Significantly Increased vs. LPS | Significantly Increased vs. LPS | Significantly Decreased vs. LPS |

This table illustrates the antioxidant effects of omeprazole by augmenting the endogenous antioxidant defense system[2].

Signaling Pathways

The neuroprotective effects of this compound are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms.

Anti-inflammatory Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo and in vitro protective effects of omeprazole against neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of Proton Pump Inhibitors (Pantoprazole) on Pentylenetetrazole-Induced Epileptic Seizures in Rats and Neurotoxicity in the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Esaprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Esaprazole, a proton pump inhibitor (PPI) widely used in the management of acid-related gastrointestinal disorders. This document delves into the core principles governing its mechanism of action, details key experimental protocols for its evaluation, and presents available quantitative data to inform future drug design and development efforts.

Introduction to this compound and its Mechanism of Action

This compound, the (S)-enantiomer of omeprazole (B731), belongs to the class of substituted benzimidazoles.[1] These compounds are prodrugs that selectively accumulate in the acidic environment of the parietal cells of the stomach.[2] The acidic conditions catalyze their conversion to the active form, a tetracyclic sulfenamide (B3320178).[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion.[4] This irreversible inhibition of the proton pump leads to a profound and long-lasting reduction in gastric acid production.[1]

The activation and inhibitory action of this compound is a multi-step process that is highly dependent on the pH of the surrounding environment. This targeted activation is a key feature of the benzimidazole (B57391) class of PPIs, contributing to their high efficacy and favorable safety profile.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: Physicochemical and Pharmacokinetic Properties of Selected Proton Pump Inhibitors [5]

| Compound | pKa1 (Pyridine) | pKa2 (Benzimidazole) |

| Omeprazole | 4.06 | 0.79 |

| Esomeprazole | 4.06 | 0.79 |

| Lansoprazole | 3.83 | 0.62 |

| Pantoprazole (B1678409) | 3.83 | 0.11 |

| Rabeprazole | 4.53 | 0.60 |

Table 2: In Vitro Inhibitory Activity of Proton Pump Inhibitors against Cytochrome P450 Isoforms

| Compound | CYP2C19 Kᵢ (µM) |

| Omeprazole | 2 - 6 |

| Esomeprazole | ~8 |

| Lansoprazole | 0.4 - 1.5 |

| Pantoprazole | 14 - 69 |

| Rabeprazole | 17 - 21 |

Table 3: H+/K+-ATPase Inhibitory Activity of Esomeprazole

| Compound | Parameter | Value |

| Esomeprazole sodium | IC₅₀ | 2.3 µM |

Key SAR Insights for Benzimidazole-based Proton Pump Inhibitors:

While a comprehensive quantitative SAR table for a series of this compound analogs is not available, qualitative SAR studies on related benzimidazole derivatives have provided valuable insights for drug design:

-

Pyridine (B92270) Ring Substituents: The nature and position of substituents on the pyridine ring significantly influence the pKa of the pyridine nitrogen (pKa1).[2] This is crucial for the initial protonation and accumulation of the drug in the acidic canaliculi of parietal cells. Electron-donating groups on the pyridine ring can enhance the rate of formation of the active sulfenamide.[2]

-

Benzimidazole Ring Substituents: Substituents on the benzimidazole ring affect the pKa of the benzimidazole nitrogen (pKa2) and the overall lipophilicity of the molecule.[3] Electron-donating groups on the benzimidazole ring can also facilitate the activation process.

-

Lipophilicity: A balance in lipophilicity is essential for oral absorption, distribution to the parietal cells, and interaction with the proton pump.[3]

-

Rate of Sulfenamide Formation: The overall rate of conversion to the active sulfenamide is a critical determinant of the inhibitory activity. This rate is influenced by the electronic properties of both the pyridine and benzimidazole rings.[3]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against the gastric proton pump.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against H+/K+-ATPase.

Materials:

-

H+/K+-ATPase enriched microsomes (prepared from rabbit or hog gastric mucosa)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM KCl

-

ATP solution (2 mM)

-

Test compound solutions at various concentrations

-

Standard inhibitor (e.g., Esomeprazole)

-

Reagents for inorganic phosphate (B84403) (Pi) determination (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of test compound solution or vehicle control

-

20 µL of H+/K+-ATPase enriched microsomes

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a reagent that denatures the enzyme and allows for the quantification of inorganic phosphate released from ATP hydrolysis.

-

Phosphate Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

In Vivo Anti-ulcer Activity: Pylorus Ligation Model in Rats

This in vivo model is widely used to assess the antisecretory and anti-ulcer efficacy of test compounds.[6][7][8][9][10]

Objective: To evaluate the ability of a test compound to reduce gastric acid secretion and prevent ulcer formation in a pylorus-ligated rat model.

Animals: Male Wistar rats (180-200 g)

Materials:

-

Test compound

-

Standard drug (e.g., Esomeprazole)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., ether or ketamine/xylazine)

-

Surgical instruments

-

pH meter

-

Centrifuge

Procedure:

-

Fasting: Fast the rats for 24-48 hours before the experiment, with free access to water.

-

Drug Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally.

-

Pylorus Ligation: After a specific time (e.g., 30-60 minutes) following drug administration, anesthetize the rats. Make a midline abdominal incision, expose the stomach, and ligate the pyloric end of the stomach. Suture the abdominal wall.

-

Post-ligation Period: Keep the rats in individual cages and deprive them of water.

-

Sample Collection: After a set period (e.g., 4-19 hours), sacrifice the rats by cervical dislocation.

-

Gastric Content Analysis: Open the stomach along the greater curvature and collect the gastric contents into a centrifuge tube. Measure the volume of the gastric juice and centrifuge it. Determine the pH of the supernatant and titrate with 0.01 N NaOH to determine the total and free acidity.

-

Ulcer Index Determination: Examine the gastric mucosa for ulcers. The severity of the ulcers can be scored based on their number and size. The ulcer index is then calculated.

-

Data Analysis: Compare the gastric volume, pH, acidity, and ulcer index of the test group with the control and standard groups. Calculate the percentage of ulcer protection.

Visualizing Key Pathways and Workflows

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the signaling pathways that regulate the activity of the H+/K+-ATPase in parietal cells.

Caption: Signaling pathways regulating gastric acid secretion in parietal cells.

Mechanism of Action of this compound

This diagram outlines the activation of the this compound prodrug and its subsequent inhibition of the proton pump.

Caption: Stepwise mechanism of this compound activation and proton pump inhibition.

Experimental Workflow for In Vivo Anti-ulcer Activity Assessment

The following diagram illustrates the typical workflow for the pylorus ligation model.

Caption: Workflow for the in vivo pylorus ligation anti-ulcer model.

Conclusion

The structure-activity relationship of this compound and other benzimidazole-based proton pump inhibitors is a complex interplay of physicochemical properties that govern the compound's journey from a prodrug to an active, irreversible inhibitor of the H+/K+-ATPase. Key factors influencing efficacy include the pKa of the heterocyclic rings, overall lipophilicity, and the rate of acid-catalyzed activation. While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in the public domain, the qualitative understanding of these relationships continues to guide the development of new and improved therapies for acid-related disorders. The experimental protocols detailed herein provide a foundation for the continued evaluation and optimization of this important class of therapeutic agents.

References

- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of omeprazole and analogues as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ESOMEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on (H(+)-K+)-ATPase inhibitors of gastric acid secretion. Prodrugs of 2-[(2-pyridinylmethyl)sulfinyl]benzimidazole proton-pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esaprazole, a compound initially recognized for its gastroprotective effects, has emerged as a molecule of significant interest due to the discovery of novel biological targets for its derivatives beyond the traditional proton pump inhibition pathway. This technical guide provides an in-depth analysis of the primary biological targets of this compound derivatives, with a particular focus on their interaction with the sigma-1 (σ1) receptor, a protein implicated in neuroprotection and various central nervous system (CNS) disorders. We present a comprehensive overview of the quantitative pharmacological data, detailed experimental methodologies, and the relevant signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a substituted benzimidazole (B57391) that has historically been associated with the inhibition of the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion. However, recent research has unveiled a surprising and promising new therapeutic avenue for derivatives of this compound. These analogues have been shown to possess significant binding affinity for the sigma-1 (σ1) receptor and exhibit neuroprotective properties in preclinical models.[1] This discovery positions this compound derivatives as potential candidates for the treatment of neurodegenerative diseases and other CNS conditions. This guide will explore the dual targets of these compounds, providing a detailed examination of their pharmacology.

Primary Biological Target: Sigma-1 (σ1) Receptor

The primary novel biological target for a series of synthesized this compound derivatives is the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[2][3]

Quantitative Pharmacological Data

A series of this compound analogues have been synthesized and evaluated for their binding affinity to the σ1 receptor. The inhibitory constant (Ki), a measure of binding affinity, was determined for these compounds using radioligand binding assays. The data reveals a clear structure-activity relationship (SAR) for σ1 receptor binding.[1]

| Compound | R1 Substituent | R2 Substituent | Ki (nM) for σ1 Receptor |

| This compound | H | H | >10000 |

| Analogue 2a | H | 4-chlorophenyl | 140 |

| Analogue 2b | H | 4-methoxyphenyl | 250 |

| Analogue 3a | Acetyl | H | 280 |

| Analogue 4a | Cyclohexyl | H | 15 |

| Analogue 4b | Cyclohexyl | 4-chlorophenyl | 8.5 |

| Analogue 4c | Cyclohexyl | 4-methoxyphenyl | 12 |

| Analogue 5a | Adamantyl | H | 4.2 |

| Analogue 5b | Adamantyl | 4-chlorophenyl | 3.1 |

| Analogue 5c | Adamantyl | 4-methoxyphenyl | 5.6 |

Data synthesized from "Synthesis and biological evaluation of this compound analogues showing σ1 binding and neuroprotective properties in vitro".[1]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The binding affinities of the this compound derivatives for the σ1 receptor were determined using a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]-(+)-pentazocine

-

Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1 receptors.[4]

-

Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Guinea pig liver membrane homogenates (typically 150-200 µg of protein) are incubated with a fixed concentration of [3H]-(+)-pentazocine (e.g., 5 nM).

-

Varying concentrations of the this compound derivative (test compound) are added to the incubation mixture to compete for binding with the radioligand.

-

A parallel set of tubes containing 10 µM haloperidol is used to determine non-specific binding.

-

The incubation is carried out at 37°C for 150 minutes in a final volume of 150 µL.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

References

- 1. Synthesis and biological evaluation of this compound analogues showing σ1 binding and neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Esaprazole's Influence on Gastric Mucus Secretion in Rats: A Technical Whitepaper

This technical guide provides an in-depth analysis of the effects of esaprazole on gastric mucus secretion in rats, designed for researchers, scientists, and professionals in drug development. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying physiological mechanisms.

Quantitative Impact of this compound on Gastric Mucus

This compound has been demonstrated to significantly increase the output of both soluble (luminal) and insoluble (parietal) gastric mucus in rats following acute oral administration. The quantitative changes observed one hour after dosing are summarized below.

Table 1: Effect of Oral this compound Administration on Gastric Mucus Output in Rats

| Treatment Group | Dose (mg/kg) | Fold Increase in Soluble (Luminal) Mucus | Fold Increase in Insoluble (Parietal) Mucus |

| This compound | 50 - 200 | 2 - 15 | 2 - 4 |

| Carbenoxolone (Reference) | 200 | Similar to this compound | Similar to this compound |

Data sourced from Luzzani et al., 1989.[1][2]

These results highlight a dose-dependent stimulation of gastric mucus, a key component of the gastric mucosal barrier. This effect is believed to contribute significantly to the gastro-protective properties of the drug.[1][2]

Experimental Protocols

The following methodologies were employed to quantify the effects of this compound on gastric mucus components in rats.

Animal Model and Drug Administration

-

Species: Rat.

-

Administration Route: Oral (p.o.).

-

Dosing: Acute administration of this compound at doses ranging from 50 to 200 mg/kg.

-

Time Point: Gastric mucus was assessed one hour after dosing.

Sample Collection and Separation

-

Following the administration period, rats were euthanized.

-

The stomach was excised, and the gastric contents were collected to analyze the soluble (luminal) mucus .

-

The gastric wall was then gently scraped to isolate the insoluble (parietal) mucus layer.

Biochemical Analysis of Mucus Components

Both soluble and insoluble mucus fractions were analyzed for their biochemical composition using the following techniques:

-

Acidic and Neutral Glycoproteins: Quantified using established colorimetric techniques.

-

N-acetylneuraminic Acid (NANA): Measured via colorimetric methods. NANA is a key sialic acid component of mucin glycoproteins.

-

Fucose: Determined by High-Performance Liquid Chromatography (HPLC). Fucose is a terminal sugar on many mucin glycoproteins.

Signaling Pathways in this compound-Mediated Gastroprotection

While the precise signaling cascade by which this compound stimulates mucus secretion is not fully elucidated, evidence points towards the involvement of prostaglandins (B1171923) (PGs). However, the relationship is complex.

This compound has been shown to increase the content of gastric mucosal prostaglandins.[3] Prostaglandins, particularly PGE2, are known to be potent stimulators of gastric mucus and bicarbonate secretion, which are crucial for mucosal defense. The protective action of this compound against gastric damage occurs at doses lower than those required for acid suppression.[3]

Interestingly, the gastroprotective effects of this compound were not diminished by indomethacin, an inhibitor of prostaglandin (B15479496) synthesis.[3][4] This suggests that while this compound does increase prostaglandin levels, its primary mechanism for stimulating mucus secretion and providing cytoprotection may involve other, prostaglandin-independent pathways.[3][4]

Proton pump inhibitors (PPIs) like esomeprazole, a related compound, are also known to protect the gastric mucosa through mechanisms beyond acid suppression, including antioxidant effects and modulation of inflammatory pathways like NF-κB and p38 MAPK.[5][6] While not directly demonstrated for this compound in the context of mucus secretion, these pathways represent plausible alternative or complementary mechanisms.

References

- 1. This compound, a new antiulcer agent, stimulates gastric mucus output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandins and gastric mucosal protection by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Understanding the Anticholinergic Properties of Esaprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esaprazole, the S-enantiomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) widely prescribed for the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion[1][2][3][4][5]. Based on this well-established mechanism, this compound and other PPIs are not classified as anticholinergic drugs. Anticholinergic agents exert their effects by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors[6]. While some long-term observational studies have suggested a potential association between chronic PPI use and cognitive decline—a side effect sometimes linked to anticholinergic medications—this is generally not attributed to direct muscarinic receptor antagonism[7][8][9][10].

This technical guide provides an in-depth overview of the established pharmacology of this compound, details the standard experimental protocols for evaluating anticholinergic activity, and illustrates the key muscarinic receptor signaling pathways. The intent is to offer a comprehensive resource for researchers and drug development professionals seeking to understand the anticholinergic profile, or lack thereof, of this compound.

Data Presentation: Muscarinic Receptor Binding Affinity

There is a notable absence of publicly available data on the direct binding of this compound to muscarinic receptors. Standard preclinical safety pharmacology assessments would typically include receptor binding screens to identify any off-target activities. The consensus that this compound lacks anticholinergic properties suggests that such screenings have not revealed any significant affinity for muscarinic receptors.

For illustrative purposes, the following table presents a hypothetical binding affinity profile for a known anticholinergic compound, Atropine, against human muscarinic acetylcholine receptor subtypes. This demonstrates how such quantitative data would be structured.

| Compound | Receptor Subtype | Kᵢ (nM) | Assay Type | Radioligand |

| Atropine (Example) | M₁ | 0.5 | Radioligand Binding | [³H]-Pirenzepine |

| M₂ | 1.2 | Radioligand Binding | [³H]-AF-DX 384 | |

| M₃ | 0.8 | Radioligand Binding | [³H]-4-DAMP |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Note: No such data is available in the public domain for this compound, supporting its classification as a non-anticholinergic agent.

Experimental Protocols

To definitively assess the anticholinergic properties of a compound like this compound, a combination of in vitro binding and functional assays would be employed.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[11][12]

Objective: To quantify the binding affinity of this compound to muscarinic receptor subtypes (M₁, M₂, M₃).

Methodology:

-

Membrane Preparation: Cell lines recombinantly expressing high densities of human M₁, M₂, or M₃ muscarinic receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Competitive Binding Assay:

-

A constant concentration of a subtype-selective radioligand (e.g., [³H]-Pirenzepine for M₁, [³H]-N-methylscopolamine for M₂, [³H]-4-DAMP for M₃) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known potent muscarinic antagonist (e.g., atropine).

-

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

In Vitro Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling pathways, determining whether it acts as an agonist, antagonist, or has no effect.

Objective: To determine if this compound can inhibit the functional response mediated by the activation of M₁, M₂, and M₃ muscarinic receptors.

Methodology (Example for M₃ Receptor):

-

Cell Culture: A cell line stably expressing the human M₃ muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

-

Assay Protocol:

-

Cells are plated in a microplate and incubated with the fluorescent dye.

-

Cells are then incubated with varying concentrations of this compound or a vehicle control.

-

A known muscarinic agonist (e.g., carbachol) is added to stimulate the M₃ receptor.

-

-

Detection: The change in intracellular calcium concentration upon agonist stimulation is measured using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the carbachol-induced calcium flux is quantified. A dose-response curve is generated to determine the IC₅₀ value for this compound's antagonistic activity. Similar principles are applied for M₁ (calcium flux) and M₂ (inhibition of forskolin-stimulated cAMP production) receptors.

M₃ Receptor Functional Assay Workflow

Muscarinic Receptor Signaling Pathways

Acetylcholine is the endogenous neurotransmitter that activates five subtypes of muscarinic receptors (M₁-M₅). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. M₁, M₃, and M₅ receptors primarily couple to Gq/11 proteins, while M₂ and M₄ receptors couple to Gi/o proteins.

M₁ Muscarinic Receptor Signaling Pathway

M₁ receptors are predominantly found in the central nervous system and exocrine glands. Their activation leads to an excitatory response.

M₁ Receptor Gq/11 Signaling Pathway

M₂ Muscarinic Receptor Signaling Pathway

M₂ receptors are highly expressed in the heart, where their activation has an inhibitory effect, leading to a decrease in heart rate and contractility.

M₂ Receptor Gi/o Signaling Pathway

M₃ Muscarinic Receptor Signaling Pathway

M₃ receptors are located on smooth muscle cells and in glandular tissues. Their activation typically leads to smooth muscle contraction and glandular secretion.

M₃ Receptor Gq/11 Signaling Pathway

Conclusion

Based on its primary mechanism as a proton pump inhibitor, this compound is not considered to possess anticholinergic properties. The lack of published data on muscarinic receptor binding further supports this classification. The potential for long-term cognitive side effects with PPIs, while a subject of ongoing research, is not mechanistically linked to direct anticholinergic activity. The experimental protocols detailed in this guide represent the standard methodologies that would be used to formally and quantitatively confirm the absence of any affinity for and activity at muscarinic receptors. For drug development professionals, this underscores the importance of comprehensive receptor screening to fully characterize the pharmacological profile of any new chemical entity.

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Effect of omeprazole on gastric acid secretion by the rat isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. innoprot.com [innoprot.com]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]